molecular formula C17H12ClFN2OS B6043137 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B6043137
M. Wt: 346.8 g/mol
InChI Key: OPPXSFANQDYQJE-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel found in the membranes of various epithelial cells, including those in the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects multiple organs and causes thick, sticky mucus to build up in the airways, digestive system, and other areas of the body. CFTRinh-172 has been shown to block the activity of CFTR, and may have potential therapeutic applications for cystic fibrosis and other diseases.

Mechanism of Action

2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one binds to a specific site on the CFTR protein and inhibits its function as a chloride channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve interference with the gating or conduction of chloride ions through the channel pore. 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been shown to have a variety of effects on cellular and physiological processes, depending on the context and experimental conditions. In general, inhibition of CFTR by 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one can lead to decreased chloride secretion, altered ion and fluid transport, and changes in membrane potential and cell signaling. These effects can have downstream consequences on a range of physiological functions, including mucus clearance, bacterial clearance, and organ function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its specificity for CFTR inhibition. Unlike other chloride channel inhibitors, 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one does not significantly affect other ion channels or transporters. This allows researchers to more selectively investigate the role of CFTR in various physiological processes. However, one limitation of using 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is its potential off-target effects, particularly at higher concentrations or in certain cell types. Researchers must carefully control for these effects and use appropriate controls to ensure that observed effects are specific to CFTR inhibition.

Future Directions

There are several potential future directions for research on 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one and its applications in cystic fibrosis and other diseases. One area of interest is the development of more potent and selective CFTR inhibitors that may have greater therapeutic potential. Another area of interest is the use of 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one as a tool compound for investigating the molecular mechanisms of CFTR regulation and dysfunction. Finally, the use of 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one in combination with other therapies, such as gene therapy or corrector drugs, may provide new avenues for treating cystic fibrosis and other CFTR-related diseases.

Synthesis Methods

2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one can be synthesized using a multi-step process involving various chemical reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 2-amino-4-chloro-5-methylthiazole to form the corresponding Schiff base. This intermediate is then reacted with 2-chloro-N-(3-methyl-4-chlorophenyl)acetamide in the presence of a base to yield 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied as a tool compound for investigating the function and regulation of CFTR. It has been used in both in vitro and in vivo experiments to block CFTR-mediated chloride transport and assess the downstream effects on cellular physiology and disease pathology. For example, 2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been used to study the role of CFTR in airway surface liquid regulation, mucus clearance, and bacterial infection in the lungs of cystic fibrosis patients. It has also been used to investigate the role of CFTR in pancreatic ductal secretion, sweat gland function, and other physiological processes.

properties

IUPAC Name

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c1-10-2-7-13(9-14(10)18)20-17-21-16(22)15(23-17)8-11-3-5-12(19)6-4-11/h2-9H,1H3,(H,20,21,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPXSFANQDYQJE-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.